2'-Methoxyflavone

Descripción general

Descripción

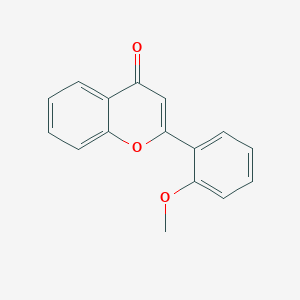

2'-Methoxyflavone is a naturally occurring flavone characterized by a methoxy (-OCH₃) substituent at the 2' position of its B-ring (Figure 1). It is synthesized via cyclization of 2'-hydroxy-2-methoxychalcone using sodium acetate in ethanol . Structural confirmation relies on NMR (¹H, ¹³C, COSY, HMBC, and HSQC) and UV spectral data, with distinct signals for the methoxy group (δ ~3.9 ppm in ¹H NMR) and aromatic protons .

Biotransformation studies using fungal strains like Isaria fumosorosea KCh J2 reveal that this compound undergoes hydroxylation and glycosylation. Key derivatives include:

- 8-O-β-D-(4′-O-methylglucopyranosyl)-2′-methoxyflavone (7): Glycosylation at C-8 (4% yield) .

- 5′-O-β-D-(4′′-O-methylglucopyranosyl)-2′-methoxyflavone (8): Glycosylation at C-5′ .

- 3-O-β-D-(4′-O-methylglucopyranosyl)-2′-methoxyflavone (9): Low-yield glycosylation at C-3 (<1%) .

These transformations highlight the metabolic flexibility of this compound, though yields vary significantly based on substitution position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxyflavone can be achieved through various methods. One common approach is the Allan-Robinson synthesis, which involves the condensation of an o-hydroxyacetophenone with a benzaldehyde derivative . The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods: Industrial production of 2’-Methoxyflavone often involves the extraction from natural sources like Hypericum riparium . The extraction process includes solvent extraction followed by purification steps such as column chromatography and recrystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 2’-Methoxyflavone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the flavone ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include hydroxylated flavones, demethylated flavones, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

2'-Methoxyflavone has shown significant anticancer properties across various studies. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Cell Proliferation Inhibition : Research indicates that this compound exhibits potent inhibitory effects on cell proliferation in human leukemia cell lines, such as HL60 cells. The compound's IC50 values have been reported between 39 and 48 μM, demonstrating its effectiveness as an anticancer agent .

- Mechanism of Action : The compound induces apoptosis through the up-regulation of p21 expression and affects the cell cycle by causing arrest at the G2/M phase. This suggests that this compound may act through multiple pathways to exert its anticancer effects .

- Selectivity : Studies have highlighted the selectivity of this compound towards cancer cells over normal cells, with a selectivity index greater than 10, indicating a promising therapeutic profile .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models, particularly concerning its ability to protect neuronal cells from damage.

- Cell Viability Enhancement : In experiments involving HeLa and SH-SY5Y cells exposed to DNA-alkylating agents, this compound demonstrated significant protective effects, preventing decreases in cell viability. This suggests that it may help mitigate neurodegenerative processes .

- Mechanisms Involved : The compound appears to reduce the synthesis and accumulation of poly (ADP-ribose) polymer, which is involved in cellular stress responses, thereby protecting cortical neurons against excitotoxicity induced by NMDA .

Modulation of Apoptosis

This compound has been identified as a modulator of apoptosis through its interaction with death receptors and mitochondrial pathways.

- TRAIL-Induced Apoptosis : In studies involving human leukemic MOLT-4 cells, methoxyflavone derivatives enhanced TRAIL-induced apoptosis. This indicates that these compounds can potentiate apoptotic signaling pathways, making them relevant for therapeutic strategies against leukemia .

Pharmacological Effects

Beyond its anticancer and neuroprotective roles, this compound has been associated with various pharmacological effects:

- Anti-inflammatory Properties : Research suggests that methoxylated flavones may exhibit anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions .

- Hypolipidemic Effects : Some studies have indicated that extracts enriched with methoxyflavones can lower lipid levels, suggesting a role in managing hyperlipidemia .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2’-Methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .

Comparación Con Compuestos Similares

Comparison with 3'-Methoxyflavone

Structural and Metabolic Differences

- Structure : 3'-Methoxyflavone has a methoxy group at the meta position (C-3′) of the B-ring, compared to the ortho position (C-2′) in 2'-methoxyflavone.

- Biotransformation Efficiency :

Comparison with 4'-Methoxyflavone

Key Distinctions

- Structure : The methoxy group at C-4′ (para position) enhances steric accessibility for enzymatic modification.

- Biotransformation: Near-complete conversion (~100%) by Isaria farinosa and Beauveria bassiana strains within 7 days .

- Biological Activity :

Comparison with 3',4'-Dimethoxyflavone (DMF)

- Structure : Dual methoxy groups at C-3′ and C-4′.

- Activity : Shares parthanatos-inhibitory effects with 4'-methoxyflavone but with enhanced potency due to additional substitution .

Comparison with 5,7-Dimethoxyflavone (DMF)

- Structure : Methoxy groups at C-5 and C-7 of the A-ring.

Comparison with Kaempferide (3,5,7-Trihydroxy-4′-methoxyflavone)

- Structure : Hydroxyl groups at C-3, C-5, and C-7 with a methoxy at C-4′.

- Activity : Demonstrates anticancer effects in multiple tumor cell lines, including breast cancer (IC₅₀ in single-digit μM range) .

Comparison with Diosmetin (3',5,7-Trihydroxy-4′-methoxyflavone)

- Structure : Hydroxyl groups at C-3′, C-5, and C-7 with a methoxy at C-4′.

- Activity : Exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a focus for nutraceutical research .

Data Tables

Table 1: Biotransformation Rates of Methoxyflavones by Fungal Strains

Table 2: Enzymatic Demethylation Rates by Human CYPs

Actividad Biológica

2'-Methoxyflavone (2-MF) is a member of the flavonoid family, characterized by its methoxy group at the 2' position of the flavone backbone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Herein, we will explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C16H12O3

- Molecular Weight : 268.26 g/mol

The presence of the methoxy group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and HL60 (leukemia).

- IC50 Values :

- HeLa: IC50 = 20 μM

- MCF-7: IC50 = 25 μM

- HL60: IC50 = 30 μM

These results indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner, showcasing its potential as a chemotherapeutic agent .

Neuroprotective Effects

A study highlighted the neuroprotective effects of methoxyflavones, including this compound, against neuronal cell death induced by oxidative stress. The compound was found to:

- Protect Neurons : Prevent cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.

- Mechanism of Action : Inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like this compound is closely related to their structural features. Key findings from SAR studies include:

- Methoxylation Position : The position of methoxy groups affects potency; for example, compounds with multiple methoxy groups on the B-ring exhibited reduced activity.

- Hydroxyl Substitution : Hydroxylation at specific positions can enhance or diminish biological effects depending on the target .

Data Table of Biological Activities

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | HeLa | 20 | Anticancer |

| This compound | MCF-7 | 25 | Anticancer |

| This compound | HL60 | 30 | Anticancer |

| 4'-Methoxyflavone | SH-SY5Y | Not reported | Neuroprotective |

| 3',4'-Dimethoxyflavone | SH-SY5Y | Not reported | Neuroprotective |

Case Studies

-

Neuroprotection Against Oxidative Stress :

In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress markers in neuronal cells. The compound's ability to modulate antioxidant enzyme activity was noted as a critical factor in its protective effects . -

Anticancer Mechanisms :

A comprehensive study on various methoxylated flavones indicated that this compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2'-Methoxyflavone, and how can their efficiency be optimized?

- Methodological Answer : this compound is synthesized via oxidative cyclization of chalcone intermediates. A representative protocol involves refluxing 2',4'-dihydroxy-4-methoxychalcone with iodine (1:1 molar ratio) in DMSO for 3 hours, yielding 88.31% pure product . Alternative routes include demethylation of glycosylated precursors using fungal biotransformation . Optimization focuses on solvent choice (e.g., DMSO for polarity), catalyst load (iodine), and reaction time.

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on spectral analysis:

- 1H-NMR : Peaks at δ 3.93 ppm (singlet, 3H for methoxy group) and aromatic proton signals (e.g., δ 7.04 ppm for C-3' substitution) .

- 13C-NMR : Methoxy carbon at δ 55–60 ppm and carbonyl (C=O) at δ 175–185 ppm .

- FTIR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) . Cross-validate with literature or databases like NIST Chemistry WebBook .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Quantify purity (≥99%) using a C18 column with UV detection at 254–280 nm .

- Melting Point : Confirm consistency with reported values (e.g., 263–265°C for 7-hydroxy-4'-methoxyflavone analogs) .

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What are the known natural sources of this compound?

- Methodological Answer : Detected in P. boveana extracts via HPTLC-β-glucuronidase inhibition assays coupled with HRMS . Natural isolation requires hyphenated techniques (e.g., HPTLC-HRMS) to identify bioactive fractions and confirm structures through spectral matching .

Advanced Research Questions

Q. How does the position of methoxy substitution influence the biological activity of flavones?

- Methodological Answer : Structure-activity relationships (SAR) reveal:

- 2'-Methoxy : Exhibits MAP kinase inhibition (e.g., PD 98059 blocks MEK1/2, altering ABCG2 expression in placental cells) .

- 3'-Methoxy : Lower antiproliferative yields (75%) compared to 2'-methoxy analogs (91%) .

- Experimental designs should compare positional isomers using standardized assays (e.g., kinase inhibition, cytotoxicity) and molecular docking to map binding interactions .

Q. What methodologies are used to study the biotransformation of this compound in microbial systems?

- Methodological Answer :

- Fungal Biotransformation : Incubate with Beauveria bassiana to produce glycosylated derivatives (e.g., 8-O-β-D-(4′-O-methylglucopyranosyl)-2′-methoxyflavone) .

- NMR Monitoring : Track demethylation (δ 3.8–4.0 ppm loss) and glycosylation (new anomeric proton signals at δ 4.5–5.5 ppm) .

- Low-Yield Challenges : Use preparative HPLC to isolate trace metabolites and employ 2D NMR (COSY, HSQC) for structural elucidation .

Q. What are the challenges in interpreting NMR data for this compound derivatives?

- Methodological Answer : Key issues include:

- Signal Overlap : Aromatic protons in methoxyflavones often show complex splitting patterns. Use high-field NMR (≥500 MHz) and deuterated solvents (e.g., DMSO-d6) for resolution .

- Trace Metabolites : For low-concentration biotransformation products (e.g., <1% yield), combine HRMS with 13C-depletion experiments to confirm glycosylation sites .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Methodological Audit : Compare cell lines (e.g., placental vs. cancer models), purity thresholds (≥95%), and assay conditions (e.g., incubation time, solvent controls) .

- Confounding Variables : Test for off-target effects (e.g., MAP kinase cross-talk) using isoform-specific inhibitors .

- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify consensus mechanisms .

Q. What are the implications of this compound's role as a MAP kinase inhibitor in experimental design?

- Methodological Answer :

- Control Experiments : Include vehicle controls (DMSO) and parallel assays with alternative MEK inhibitors (e.g., U0126) to validate specificity .

- Dose-Response Curves : Establish IC50 values in target cells (e.g., 10–50 μM for PD 98059) to avoid cytotoxicity artifacts .

- Downstream Analysis : Pair with RNA-seq or phosphoproteomics to map kinase signaling cascades altered by this compound .

Q. What are the current gaps in toxicological data for this compound, and how can they be addressed?

- Methodological Answer :

- In Vitro Toxicity : Conduct MTT assays on primary hepatocytes and renal cells to assess acute cytotoxicity .

- Ecotoxicity : Perform OECD-compliant tests (e.g., Daphnia magna immobilization) to evaluate environmental persistence and bioaccumulation potential .

- Long-Term Exposure : Use rodent models to study chronic effects, prioritizing organs with ABCG2 expression (e.g., placenta, blood-brain barrier) .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDMSUNJUONMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173390 | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-47-4 | |

| Record name | 2'-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.